molecular formula C6H10N2O B3164960 1-(3-isoxazolyl)-N-methylethanamine CAS No. 893763-10-5

1-(3-isoxazolyl)-N-methylethanamine

Cat. No.: B3164960
CAS No.: 893763-10-5
M. Wt: 126.16 g/mol
InChI Key: NIFPOQQLWYUCCI-UHFFFAOYSA-N
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Description

1-(3-Isoxazolyl)-N-methylethanamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Target of Action

The primary target of 1-(3-isoxazolyl)-N-methylethanamine is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABA receptor that is distinct from the active site, preventing the opening of the chloride channel. This inhibition disrupts the normal functioning of the GABAergic system, leading to a paralytic action in the target organism, which ultimately leads to death .

Biochemical Pathways

This disruption can lead to a variety of downstream effects, including paralysis and death in the target organism .

Pharmacokinetics

It is known that the compound has a good bioavailability, as evidenced by its effectiveness in treating mite infestations

Result of Action

The primary result of this compound’s action is the paralysis and subsequent death of the target organism, specifically mites . This is achieved through the compound’s antagonistic action on the GABACl, disrupting the normal functioning of the GABAergic system.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isoxazolyl)-N-methylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts . Reaction conditions often involve mild temperatures and pressures to ensure the stability of the isoxazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-isoxazolyl)-N-methylethanamine include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which combines the isoxazole ring with an ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-1-(1,2-oxazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(7-2)6-3-4-9-8-6/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFPOQQLWYUCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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